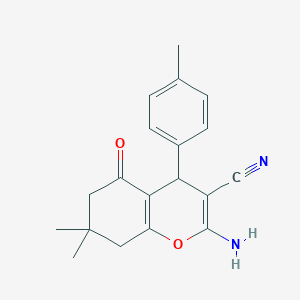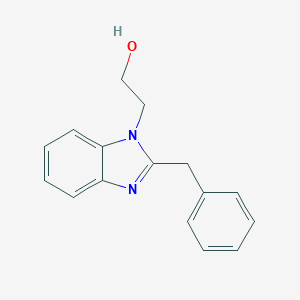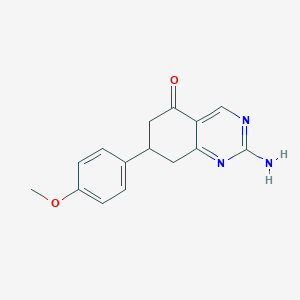![molecular formula C13H14N2O2 B510062 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid CAS No. 56223-40-6](/img/structure/B510062.png)
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Overview
Description
“2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C12H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound has been used in the design and synthesis of novel anti-cancer agents .
Synthesis Analysis
In previous research, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles .Molecular Structure Analysis
The molecular structure of “2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is represented by the InChI code: 1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 .Chemical Reactions Analysis
The compound has been involved in the design and synthesis of novel anti-cancer agents . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.26 . It is typically stored in a refrigerator and shipped at room temperature . Its physical form is a crystal or powder, and its color ranges from white to pale yellow to yellow .Scientific Research Applications
Antidiabetic Applications
- A study synthesized derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid and tested them for antidiabetic activity in diabetic rats. One compound showed potent antidiabetic activity (Choudhary et al., 2011).
Calcium-Antagonist Activity
- Research on hydrogenated pyrido[4,3-b]indole derivatives revealed that these compounds have a broad spectrum of pharmacological activities, including calcium-antagonist behavior, which could be beneficial in certain medical applications (Ivanov et al., 2001).
Receptor Activity
- Synthesis and receptor activity studies of certain 2-substituted tetrahydro-1H-pyrido[4,3-b]indoles indicated their potential as antagonists for various adrenergic and serotonin receptors. This suggests potential applications in treating conditions influenced by these receptors (Ivachtchenko et al., 2013).
Broad Spectrum Pharmacological Activity
- A comprehensive survey of the methods of synthesis and the pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles underscored their broad spectrum of pharmacological activities, making them significant in medicinal chemistry (Ivashchenko et al., 2010).
Crystal and Molecular Structures
- Studies on the crystal and molecular structures of certain derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles contribute to understanding their physicochemical properties, which is crucial for their potential applications in various fields, including drug development (Rybakov et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTRGAKRWFQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B509979.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B509987.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B510012.png)

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)


![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)